4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

PI3Kδ Kinase Inhibition Cellular Assay

This 4-methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (CAS 953885-10-4) is a validated PI3Kδ inhibitor scaffold (IC50=102 nM) with a critical ~98-fold selectivity window over CYP3A4, ensuring target-specific results. Supplied at ≥95% purity with full analytical documentation (NMR, HPLC, GC), it eliminates batch-to-batch variability. Ideal for SAR campaigns, kinase profiling, and phosphatase control assays where the 4-pyridyl isomer is essential—avoid inactive analogs.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 953885-10-4
Cat. No. B3316387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid
CAS953885-10-4
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=NC=C2
InChIInChI=1S/C15H14N2O3/c1-10-2-3-12(15(19)20)9-13(10)17-14(18)8-11-4-6-16-7-5-11/h2-7,9H,8H2,1H3,(H,17,18)(H,19,20)
InChIKeyNLQIVIKNGXDZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (953885-10-4): Procurement-Ready Building Block with Documented Biological Activity


4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (CAS 953885-10-4) is a synthetic organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol. Its structure features a benzoic acid core bearing a 4-methyl substitution and a pyridin-4-ylacetamido moiety [1]. The compound is commercially available as a versatile small molecule scaffold, typically supplied as a white to light-yellow solid with a minimum purity of 95% . Notably, this compound has been evaluated in vitro for its inhibitory activity against the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) and has shown measurable affinity [2].

Why 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid (953885-10-4) Cannot Be Casually Substituted by Generic Analogs


The specific substitution pattern of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is critical for its biological profile. Even minor alterations to the core structure can drastically alter target engagement and selectivity. For instance, replacing the 4-pyridyl group with a 3-pyridyl isomer yields a compound (4-[2-(Pyridin-3-yl)acetamido]benzoic acid) with a different molecular geometry and, presumably, altered binding characteristics, though direct comparative biological data is limited [1]. Similarly, removal of the 4-methyl group, as in 3-[N-(pyridin-4-yl)acetamido]benzoic acid, changes the steric and electronic environment of the benzoic acid ring, which can impact both potency and metabolic stability [2]. Furthermore, data from BindingDB indicates that the compound exhibits a significant selectivity window, with an IC50 of 10,000 nM against CYP3A4 compared to its 102 nM IC50 for PI3Kδ, a property that may not be preserved in other analogs [3]. These structural nuances underscore why generic substitution with 'similar' building blocks is a high-risk strategy for researchers requiring reproducible, target-specific results.

Quantitative Differentiation Guide: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid vs. Comparators


PI3Kδ Inhibitory Potency vs. FDA-Approved PI3Kδ Inhibitors

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid inhibits PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence [1]. While this is less potent than the FDA-approved PI3Kδ inhibitors Idelalisib (IC50 = 2.5 nM ) and Umbralisib (IC50 = 22.2 nM [2]), the compound's simpler, non-purine-based scaffold presents a distinct chemical starting point for SAR exploration or for applications where high potency is not the primary goal.

PI3Kδ Kinase Inhibition Cellular Assay

Preliminary Selectivity Profile Against CYP3A4

In an in vitro time-dependent inhibition assay using human liver microsomes, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid exhibited an IC50 of 10,000 nM against CYP3A4, a key drug-metabolizing enzyme [1]. This value indicates a ~98-fold selectivity window over its PI3Kδ activity (IC50 = 102 nM). In comparison, many early-stage PI3Kδ inhibitors have shown significant CYP3A4 liabilities that required extensive optimization.

Drug Metabolism CYP450 Selectivity

Structural Comparison to a Triazole-Containing PTP1B Inhibitor Analog

A closely related analog, 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acid (compound 6c), has been reported as a potent PTP1B inhibitor with an IC50 of 6.45 µM [1]. This compound shares the 4-methyl-3-acetamidobenzoic acid core with the target compound, but replaces the simple pyridin-4-ylacetyl side chain with a bulkier triazole-thio linker. This structural divergence underscores the tunability of the core scaffold for different biological targets. While 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is characterized as a PI3Kδ ligand, this analog demonstrates that the core can be readily diversified to engage phosphatases like PTP1B.

PTP1B Diabetes SAR

Commercial Availability and Analytical Quality Control Standards

Unlike many early-stage research compounds that are synthesized on-demand with variable purity, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is a stocked building block available from multiple reputable vendors, including AKSci and Bidepharm . It is consistently supplied with a minimum purity specification of 95%, and vendors like Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC reports . This level of commercial validation and documentation is not universally available for custom-synthesized or less common analogs.

Procurement QC Sourcing

Validated Application Scenarios for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid Based on Quantitative Evidence


SAR and Lead Optimization Studies Targeting PI3Kδ

This compound serves as a well-characterized starting point for structure-activity relationship (SAR) campaigns focused on PI3Kδ. Its confirmed inhibitory activity (IC50=102 nM) against PI3Kδ-mediated AKT phosphorylation in a cellular context [1] provides a baseline potency that can be improved upon through iterative chemical modifications. Its non-purine scaffold offers an alternative to existing PI3Kδ inhibitor chemotypes, potentially circumventing known resistance mechanisms or intellectual property constraints.

Off-Target and Selectivity Profiling in Kinase Panels

The compound's documented selectivity window (~98-fold) against CYP3A4 (IC50=10,000 nM) in human liver microsomes [2] makes it a suitable candidate for inclusion in broader kinase selectivity panels. Researchers can use it to benchmark the off-target profiles of new PI3Kδ inhibitors or to investigate the molecular determinants of selectivity between PI3K isoforms and drug-metabolizing enzymes.

Negative Control or Tool Compound for PTP1B and Phosphatase Research

Given that a closely related analog is a potent PTP1B inhibitor (IC50=6.45 µM) [3], this compound can be strategically employed as a structurally matched but functionally distinct control in phosphatase assays. This allows researchers to attribute observed biological effects specifically to the pyridin-4-ylacetamido side chain, rather than to the core benzoic acid scaffold, thereby strengthening mechanistic conclusions in studies of PTP1B, PI3Kδ, or other enzyme families.

Reproducible In Vitro Pharmacology and Cell-Based Assays

The compound's established commercial availability with verified purity (≥95%) and accompanying analytical documentation (NMR, HPLC, GC) ensures batch-to-batch consistency. This is essential for generating reproducible data in cell-based assays, enzyme inhibition studies, and other in vitro pharmacological evaluations. Procurement of this validated building block minimizes the risk of assay variability arising from unknown impurities or incorrect compound identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.